{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
CAS No.: 1375069-21-8
Cat. No.: VC2851345
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid - 1375069-21-8](/images/structure/VC2851345.png)
Specification
CAS No. | 1375069-21-8 |
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Molecular Formula | C17H17NO3 |
Molecular Weight | 283.32 g/mol |
IUPAC Name | 2-[4-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid |
Standard InChI | InChI=1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) |
Standard InChI Key | DOZVHTQLNZVOFG-UHFFFAOYSA-N |
SMILES | CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |
Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |
Introduction
Chemical Identity and Classification
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is an organic compound belonging to the phenylacetic acid derivative family. This compound features a biphenyl system where one phenyl ring contains an acetic acid substituent while the other bears an ethylcarbamoyl group at the meta position. The compound is registered with CAS number 1375069-21-8 and is commercially available through chemical suppliers for research purposes .
The systematic classification places this compound at the intersection of several important chemical families:
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Phenylacetic acid derivatives
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Biphenyl compounds
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Carboxamides (ethylcarbamoyl group)
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Carboxylic acids
Structural Components and Identification
The compound can be broken down into three primary structural components:
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A phenyl ring substituted with an acetic acid group (phenylacetic acid moiety)
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A second phenyl ring connected to the first (forming the biphenyl system)
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An ethylcarbamoyl group (N-ethylamide) attached to the second phenyl ring at position 3
This arrangement creates a molecule with multiple functional groups that influence its chemical behavior and potential applications. The presence of both acidic (carboxylic acid) and amide functional groups in a biphenyl framework suggests potential for diverse intermolecular interactions.
Physical and Chemical Properties
Physical Properties
Based on its structure and comparison with related compounds, {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is expected to possess the following physical characteristics:
The compound's biphenyl core contributes to its hydrophobicity, while the carboxylic acid and amide groups provide hydrophilic centers that can participate in hydrogen bonding and increase solubility in polar solvents.
Chemical Reactivity
The chemical behavior of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is governed by its functional groups. The key reactive sites include:
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The carboxylic acid group, which can participate in:
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Esterification reactions
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Amidation to form peptide-like bonds
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Salt formation with bases
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Decarboxylation under specific conditions
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The amide (ethylcarbamoyl) group, which can undergo:
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Hydrolysis under acidic or basic conditions
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Reduction to form amines
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Substitution reactions on the ethyl side chain
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The biphenyl system, which may participate in:
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Electrophilic aromatic substitution reactions
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Oxidation reactions
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π-stacking interactions
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These reactivity patterns suggest that {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid could serve as a versatile building block for further chemical modifications in synthetic applications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Expected key signals in ¹H NMR:
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Acetic acid CH₂: singlet at approximately δ 3.6-3.7 ppm
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Ethyl CH₂: quartet at approximately δ 3.2-3.4 ppm
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Ethyl CH₃: triplet at approximately δ 1.0-1.2 ppm
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Aromatic protons: complex multiplets in δ 7.0-8.0 ppm region
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Carboxylic acid OH: broad singlet at approximately δ 12.0-13.0 ppm
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Amide NH: broad singlet at approximately δ 7.5-8.5 ppm
Expected key signals in ¹³C NMR would include:
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Carbonyl carbons (carboxylic acid and amide): δ 165-175 ppm
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Aromatic carbons: δ 120-145 ppm
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Acetic acid CH₂: δ 40-45 ppm
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Ethyl CH₂: δ 30-35 ppm
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Ethyl CH₃: δ 12-15 ppm
Infrared Spectroscopy
Expected key IR absorption bands:
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O-H stretching (carboxylic acid): 3000-2500 cm⁻¹ (broad)
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N-H stretching (amide): 3300-3250 cm⁻¹
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C=O stretching (carboxylic acid): 1700-1725 cm⁻¹
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C=O stretching (amide): 1630-1680 cm⁻¹
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C-O stretching (carboxylic acid): 1210-1320 cm⁻¹
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Aromatic C=C stretching: 1450-1600 cm⁻¹
Mass Spectrometry
Expected mass spectral features:
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Molecular ion [M]⁺ at m/z 283
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Potential fragment at m/z 238 (loss of carboxyl group)
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Potential fragment at m/z 210 (loss of ethylcarbamoyl group)
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Potential fragment at m/z 165 (biphenyl core)
Chromatographic Behavior
The chromatographic profile of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid can be predicted based on its structural features:
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HPLC: Moderate to high retention on reversed-phase columns due to its aromatic rings, with retention modulated by the polar functional groups
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TLC: Moderate mobility on silica gel using ethyl acetate/hexane mixtures (approximate Rf 0.3-0.5 in 1:1 mixture)
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GC: May require derivatization (e.g., methylation of carboxylic acid) for improved volatility and peak shape
Biological Activity and Applications
Structure-Activity Relationship (SAR) Considerations
When considering the potential biological activity of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid, several structural features are noteworthy:
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The biphenyl system provides:
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Rigidity that can enhance binding to protein targets
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Potential for π-stacking interactions with aromatic amino acid residues
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Hydrophobic interactions that may facilitate membrane permeability
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The carboxylic acid group offers:
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Hydrogen bond donor/acceptor capabilities
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Potential for ionic interactions with positively charged residues in biological targets
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A site for prodrug formation or conjugation chemistry
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The ethylcarbamoyl group provides:
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Additional hydrogen bonding capabilities
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Moderate lipophilicity
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Potential for specific recognition at receptor binding sites
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Related compounds with similar structural motifs have shown activity in diverse therapeutic areas, including cardiovascular, inflammatory, and metabolic disorders.
Comparison with Related Compounds
To better understand {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid, it is useful to compare it with structurally related compounds:
This comparison highlights that {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid represents a middle ground in terms of structural complexity and molecular weight compared to the simpler phenylacetic acid and the more complex sulfonamide-containing derivatives.
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